4-(Boc-amino)-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

tert-Butyl N-(4-hydroxycyclohexyl)carbamate

This compound is used as an organic building block . .

tert-Butyl carbamate

This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines. It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Carbamate synthesis by amination (carboxylation) or rearrangement

Carbamates can be synthesized through various methods, including amination, carboxylation, and rearrangement . These methods can be used to produce a wide range of carbamates, which have numerous applications in fields like pharmaceuticals, agriculture, and polymers .

tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate

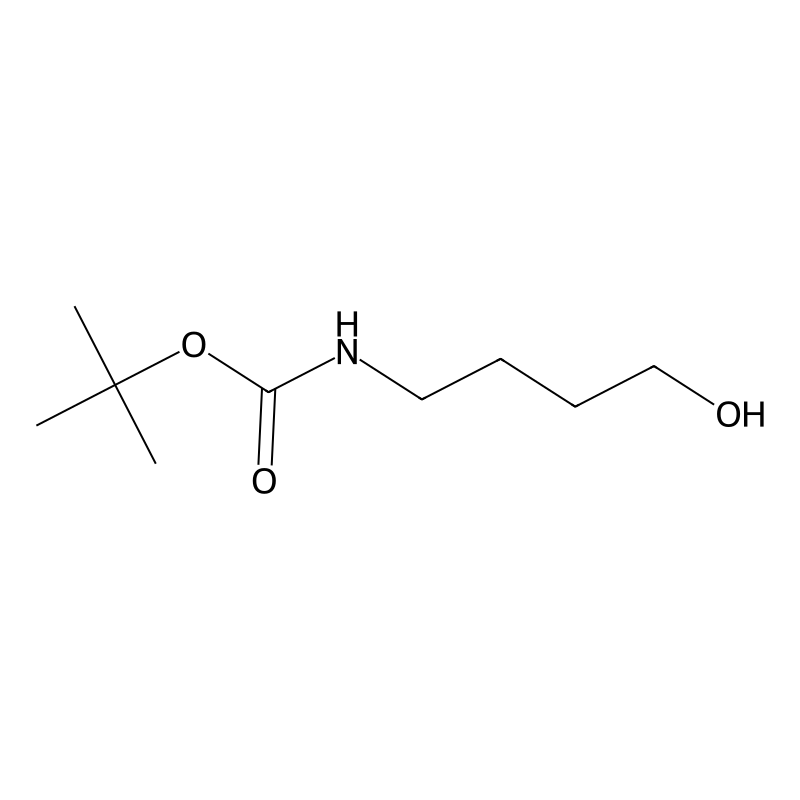

4-(Boc-amino)-1-butanol, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.26 g/mol. It features a tert-butoxycarbonyl group protecting the amino functionality, making it a valuable intermediate in organic synthesis. This compound typically appears as a low melting solid or liquid, with a melting point range of 37°C to 40°C and a specific gravity of approximately 1.02 .

The compound is identified by its CAS number 75178-87-9 and has various synonyms, including tert-butyl 4-hydroxybutyl carbamate and n-boc-4-aminobutanol. Its structure can be represented using the SMILES notation: CC(C)(C)OC(=O)NCCCCO, indicating the presence of both hydroxy and amino functional groups .

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding 4-amino-1-butanol. Common reagents for this deprotection include aqueous phosphoric acid and trifluoroacetic acid .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which is useful in synthesizing more complex molecules .

- Amination: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

While specific biological activity data for 4-(Boc-amino)-1-butanol is limited, compounds containing amino and hydroxy groups are often investigated for their potential pharmaceutical applications. The presence of these functional groups suggests possible interactions with biological systems, including enzyme inhibition or receptor binding.

Compounds similar to 4-(Boc-amino)-1-butanol have been studied for their roles as intermediates in drug synthesis or as active pharmaceutical ingredients themselves, particularly in the development of treatments for neurological disorders due to their structural similarities to neurotransmitters .

4-(Boc-amino)-1-butanol serves as an important building block in organic synthesis and medicinal chemistry. Its applications include:

- Intermediate in Drug Development: It is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions due to its structural properties.

- Protecting Group in Peptide Synthesis: The Boc group allows for selective protection during peptide synthesis processes, facilitating the formation of complex peptide structures without unwanted side reactions .

- Chemical Research: It acts as a reagent in various

Interaction studies involving 4-(Boc-amino)-1-butanol typically focus on its reactivity with other chemical species. For instance:

- Reactivity with Acids: The compound's basic nature allows it to form salts when reacted with acids, which can be useful for isolating products during synthesis.

- Biological Interactions: Although specific studies on biological interactions are sparse, similar compounds have been shown to interact with enzymes and receptors, suggesting that further investigation could reveal significant biological properties.

Several compounds share structural similarities with 4-(Boc-amino)-1-butanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-1-butanol | Contains an amino group without protection | Directly reactive; less stable than Boc-protected version |

| N-Boc-4-piperidinol | Contains a piperidine ring instead of butanol | More rigid structure; different pharmacological properties |

| tert-Butyl carbamate | Lacks hydroxy functionality | Simpler structure; primarily used as a protecting group |

| 3-Amino-1-butanol | Amino group at position three instead of four | Different reactivity profile due to position change |

The unique combination of both hydroxy and amino functionalities in 4-(Boc-amino)-1-butanol makes it particularly versatile for synthetic applications compared to its analogs, which may lack one or both functionalities.

Acid-Mediated Cleavage Mechanisms

The most widely employed method for removing the Boc group from 4-(Boc-amino)-1-butanol is acid-mediated deprotection. This process exploits the acid-labile nature of the Boc carbamate, enabling efficient cleavage under relatively mild acidic conditions. The mechanism of acid-mediated Boc deprotection has been elucidated through a combination of experimental studies and theoretical analyses.

Mechanistic Overview

Upon exposure to a strong acid, the carbonyl oxygen of the Boc group is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the departure of the tert-butyl group as a carbocation ($$ t\text{-Bu}^+ $$), which rapidly eliminates a proton to form isobutylene ($$ (CH2=C(CH3)2) $$), a gaseous by-product. Concurrently, the resulting carbamic acid intermediate undergoes decarboxylation, releasing carbon dioxide ($$ CO2 $$) and yielding the protonated amine. The overall process is summarized in the following steps:

- Protonation of the Boc carbonyl oxygen.

- Departure of the tert-butyl group as a carbocation, forming a carbamic acid.

- Decarboxylation of the carbamic acid to generate the free amine (as its acid salt).

The generation of isobutylene and carbon dioxide as gaseous by-products is a hallmark of this reaction and must be managed appropriately, especially in large-scale or closed-system operations [1] [3].

Kinetic and Thermodynamic Considerations

The rate of acid-mediated Boc deprotection is influenced by several factors, including acid concentration, solvent, temperature, and the nature of the substrate. Kinetic studies have demonstrated a second-order dependence on acid concentration for certain acids, such as hydrochloric acid, indicating that two acid equivalents may participate in the rate-determining step [8]. This behavior has been observed across a range of Boc-protected amines, suggesting a general mechanistic feature for strong mineral acids.

Thermodynamically, the reaction is driven by the formation of stable gaseous by-products and the resonance stabilization of the resulting amine salt. The exothermic nature of the process, particularly during the initial stages, necessitates careful temperature control to avoid runaway reactions or excessive gas evolution [1].

Mechanistic Data Table

The following table summarizes key mechanistic parameters for acid-mediated Boc deprotection, as reported in the literature:

| Parameter | Observation/Value | Reference |

|---|---|---|

| Protonation site | Boc carbonyl oxygen | [3] [7] |

| Key intermediates | tert-Butyl carbocation, carbamic acid | [1] [3] [7] |

| By-products | Isobutylene (gas), carbon dioxide (gas) | [1] [3] |

| Acid equivalents (HCl) | Second-order dependence | [8] |

| Reaction exotherm | Significant; requires control | [1] |

| Amine product | Protonated (acid salt) | [1] [3] [7] |

Substrate Specificity

While the mechanism is generally applicable to Boc-protected primary amines, the presence of other functional groups in 4-(Boc-amino)-1-butanol, such as the terminal alcohol, does not interfere with the deprotection process under typical acidic conditions. However, care must be taken if the substrate contains other acid-sensitive moieties, as these may undergo undesired side reactions during the deprotection step [5].

Practical Considerations

Acid-mediated Boc deprotection is typically conducted in organic solvents such as dichloromethane, acetonitrile, or methanol, often at room temperature or slightly elevated temperatures. The choice of solvent and acid can influence reaction rate, yield, and product purity. The gaseous by-products necessitate the use of open or vented reaction vessels to avoid pressure buildup [1] [3].

Comparative Analysis of Deprotection Reagents

A wide variety of acids and acid-based reagents have been employed for the deprotection of the Boc group in 4-(Boc-amino)-1-butanol. The selection of an appropriate reagent is guided by considerations of reactivity, substrate compatibility, environmental impact, and operational safety. This section provides a comparative analysis of commonly used deprotection reagents, drawing on published research findings and tabulated data.

Common Acidic Reagents

The most frequently used acids for Boc deprotection include trifluoroacetic acid, hydrochloric acid, methanesulfonic acid, p-toluenesulfonic acid, phosphoric acid, and sulfuric acid. Each of these acids offers distinct advantages and limitations in terms of reactivity, selectivity, and practicality [1] [2] [8].

Trifluoroacetic Acid

Trifluoroacetic acid is traditionally the reagent of choice for Boc deprotection due to its strong acidity, high volatility, and ability to solubilize a wide range of substrates. It is effective at room temperature and often provides rapid, high-yielding deprotection. However, trifluoroacetic acid is highly corrosive, environmentally persistent, and poses significant disposal challenges, particularly on a large scale [1].

Hydrochloric Acid

Hydrochloric acid, either as a gas or in solution, is another widely used reagent. It is less expensive and more environmentally benign than trifluoroacetic acid, but may require higher concentrations or longer reaction times for complete deprotection. The reaction rate exhibits a second-order dependence on hydrochloric acid concentration, and the use of anhydrous hydrochloric acid can be achieved by generating it in situ with reagents such as acetyl chloride or trimethylsilyl chloride in alcohol solvents [1] [8].

Methanesulfonic Acid and p-Toluenesulfonic Acid

Methanesulfonic acid and p-toluenesulfonic acid are strong organic acids that offer efficient Boc removal in various solvents. They are less volatile than trifluoroacetic acid and can be easier to handle, but their high acidity may lead to side reactions with acid-sensitive substrates. Mechanochemical methods using p-toluenesulfonic acid have been reported to provide rapid, quantitative deprotection under solvent-free conditions [10].

Phosphoric Acid and Sulfuric Acid

Phosphoric acid and sulfuric acid are less commonly used but can be effective, particularly in cases where milder conditions or lower toxicity are desired. Sulfuric acid in toluene has been shown to effect Boc removal, while phosphoric acid offers a less corrosive alternative for sensitive substrates [1].

Anhydrous Hydrogen Fluoride and Related Reagents

Anhydrous hydrogen fluoride is the preferred reagent for peptide cleavage from Boc-based resins, offering broad substrate compatibility and high efficiency. However, its extreme toxicity and reactivity necessitate specialized equipment and stringent safety protocols, limiting its use to specialized applications [2].

Comparative Data Table

The following table summarizes key parameters for commonly used Boc deprotection reagents:

| Reagent | Typical Conditions | Yield (%) | Reaction Time | Advantages | Limitations | References |

|---|---|---|---|---|---|---|

| Trifluoroacetic acid | Room temp, DCM or neat | 90–99 | 5–30 min | Rapid, high yield, volatile | Corrosive, persistent, disposal issues | [1] [3] [9] |

| Hydrochloric acid | MeOH, MeCN, or gassed | 85–98 | 10–60 min | Inexpensive, scalable, benign | Gas handling, slower | [1] [8] |

| Methanesulfonic acid | MeOH, RT | 90–99 | 10–30 min | Efficient, less volatile | Strong acid, possible side reactions | [1] |

| p-Toluenesulfonic acid | Solvent-free, RT, mechanochemical | 95–99 | 10 min | Mild, solvent-free, rapid | May not suit all substrates | [10] |

| Phosphoric acid | DCM, RT | 85–95 | 30–60 min | Less corrosive, milder | Slower, less common | [1] |

| Sulfuric acid | Toluene, RT | 80–95 | 30–60 min | Milder, less toxic | Handling issues, slower | [1] |

| Anhydrous hydrogen fluoride | Special apparatus, RT | 90–99 | 30–60 min | Broad compatibility, high efficiency | Extremely toxic, specialized equipment | [2] |

Research Findings

Recent studies have highlighted the environmental and safety concerns associated with trifluoroacetic acid, leading to a shift towards greener alternatives such as hydrochloric acid, methanesulfonic acid, and mechanochemical methods [1] [10]. The use of p-toluenesulfonic acid under solvent-free conditions represents a significant advancement, enabling rapid and quantitative deprotection with minimal waste generation [10]. Kinetic analyses have further refined our understanding of acid concentration effects, particularly for hydrochloric acid and related mineral acids [8].

Substrate Compatibility and Selectivity

The choice of deprotection reagent must be tailored to the specific substrate and synthetic context. For 4-(Boc-amino)-1-butanol, all of the above reagents are generally effective, as the alcohol functionality is tolerant of acidic conditions. However, in more complex molecules containing acid-sensitive groups, milder reagents or alternative strategies may be required [5].

Mild Deprotection Techniques (e.g., Oxalyl Chloride)

The development of mild deprotection techniques for Boc groups has garnered significant attention, particularly for substrates bearing multiple sensitive functionalities or for applications requiring stringent control over reaction conditions. Among these, the use of oxalyl chloride in methanol has emerged as a promising approach.

Oxalyl Chloride-Mediated Deprotection

Oxalyl chloride, a potent electrophile, has been shown to effect the deprotection of Boc groups under mild conditions, typically at room temperature and in the presence of methanol. The reaction proceeds efficiently for a wide range of substrates, including aliphatic, aromatic, and heterocyclic Boc-protected amines, with yields up to 90% [6].

The proposed mechanism involves the activation of the Boc group by oxalyl chloride, facilitating the departure of the tert-butyl group and subsequent decarboxylation. The electrophilic nature of oxalyl chloride is postulated to play a key role in this process, enabling selective deprotection without the need for strong acids or elevated temperatures [6].

Experimental Findings

A recent study demonstrated that treatment of Boc-protected amines with oxalyl chloride in methanol at room temperature led to complete deprotection within 1–4 hours. The method was successfully applied to a structurally diverse set of compounds, including medicinally relevant hybrids, with high yields and minimal by-product formation. The mildness of the conditions was particularly advantageous for substrates sensitive to strong acids or high temperatures [6].

Data Table: Oxalyl Chloride-Mediated Boc Deprotection

| Substrate Type | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Aliphatic Boc-amines | Oxalyl chloride, MeOH, RT | 1–2 | 85–90 | [6] |

| Aromatic Boc-amines | Oxalyl chloride, MeOH, RT | 2–4 | 80–88 | [6] |

| Heterocyclic Boc-amines | Oxalyl chloride, MeOH, RT | 2–3 | 78–85 | [6] |

| Medicinal hybrid (FC1) | Oxalyl chloride, MeOH, RT | 4 | 90 | [6] |

Advantages and Limitations

The principal advantages of oxalyl chloride-mediated Boc deprotection include the mild reaction conditions, broad substrate scope, and high yields. The avoidance of strong acids and elevated temperatures makes this method suitable for sensitive molecules and late-stage functionalization. However, the use of oxalyl chloride requires careful handling due to its reactivity and potential for hazardous by-product formation. Additionally, the method may not be suitable for substrates incompatible with methanol or with electrophilic reagents [6].

Comparison with Other Mild Techniques

Other mild deprotection strategies have been reported, including the use of sodium tert-butoxide in wet tetrahydrofuran or 2-methyltetrahydrofuran for primary Boc-protected amines. This method proceeds via an isocyanate intermediate and is particularly useful for substrates that are sensitive to acid or require selective deprotection in the presence of other protecting groups [5]. Mechanochemical methods using p-toluenesulfonic acid under solvent-free conditions also offer rapid, quantitative deprotection with minimal environmental impact [10].

Research Findings

The adoption of mild deprotection techniques has expanded the synthetic utility of Boc-protected amines, enabling their use in increasingly complex and sensitive molecular architectures. The development of oxalyl chloride-mediated deprotection represents a significant advancement, offering a practical alternative to traditional acid-based methods [6].